tert-Amyl acetate
Overview
Description
tert-Amyl acetate: , also known as 2-methylbutyl acetate, is an organic compound with the chemical formula C7H14O2. It is an ester formed from the reaction of tert-amyl alcohol and acetic acid. This compound is a colorless liquid with a characteristic camphoraceous odor. It is widely used as a solvent and in the production of fragrances and flavors due to its pleasant scent.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Amyl acetate can be synthesized through the esterification of tert-amyl alcohol with acetic acid. The reaction is typically catalyzed by an acid, such as sulfuric acid, to speed up the process. The general reaction is as follows:
tert-Amyl alcohol+Acetic acid→tert-Amyl acetate+Water
Industrial Production Methods: In industrial settings, this compound is often produced by reacting tert-amyl alcohol with acetic anhydride in the presence of a catalyst such as dimethylaminopyridine (DMAP) or 1-methylimidazole. This method is preferred due to its higher efficiency and yield. The reaction can be represented as:
tert-Amyl alcohol+Acetic anhydride→tert-Amyl acetate+Acetic acid
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: tert-Amyl acetate can undergo hydrolysis in the presence of water and an acid or base catalyst to produce tert-amyl alcohol and acetic acid.
Reduction: It can be reduced to tert-amyl alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: this compound can be oxidized to produce this compound derivatives, although this reaction is less common.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Oxidation: Strong oxidizing agents under controlled conditions.
Major Products:
Hydrolysis: tert-Amyl alcohol and acetic acid.
Reduction: tert-Amyl alcohol.
Oxidation: Various this compound derivatives.
Scientific Research Applications
tert-Amyl acetate has several applications in scientific research:
Chemistry: Used as a solvent in organic synthesis and as a reagent in esterification reactions.
Biology: Employed in studies involving olfactory receptors due to its distinct odor.
Medicine: Investigated for its potential use in drug delivery systems and as a solvent for pharmaceutical formulations.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in coatings and inks.
Mechanism of Action
The mechanism of action of tert-amyl acetate primarily involves its interaction with olfactory receptors in the nasal cavity. When inhaled, the compound binds to specific olfactory receptor proteins, triggering a signal transduction pathway that results in the perception of its characteristic camphoraceous odor. The molecular targets are the olfactory receptor proteins, and the pathways involved include the activation of G-protein coupled receptors and subsequent signal transduction cascades.
Comparison with Similar Compounds
n-Amyl acetate:
Isoamyl acetate: Known for its banana-like scent, it is widely used in the flavor and fragrance industry.
tert-Butyl acetate: Another ester with similar solvent properties but different odor characteristics.
Uniqueness of tert-Amyl acetate: this compound is unique due to its camphoraceous odor, which distinguishes it from other amyl acetates that typically have fruity scents. This unique odor profile makes it valuable in specific fragrance and flavor applications where a camphor-like scent is desired.
Properties
IUPAC Name |
2-methylbutan-2-yl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-5-7(3,4)9-6(2)8/h5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCIFDCPHCKATH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Record name | TERT-AMYL ACETATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID80978091 | |
Record name | 2-Methylbutan-2-yl acetate | |
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Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tert-amyl acetate is a colorless to yellow watery liquid with a weak odor of bananas. Floats on water. Produces irritating vapor. (USCG, 1999), Colorless to yellow liquid with a weak odor of bananas; [CAMEO], Colorless to yellow watery liquid with a weak odor of bananas. | |
Record name | TERT-AMYL ACETATE | |
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Record name | 2-Methyl-2-butanol acetate | |
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Record name | 1,1-DIMETHYLPROPYLACETATE | |
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Boiling Point |
256.5 °F at 760 mmHg (USCG, 1999), 256.5 °F | |
Record name | TERT-AMYL ACETATE | |
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Flash Point |
79 °F (est) (USCG, 1999), 79 °F | |
Record name | TERT-AMYL ACETATE | |
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Record name | 2-Methyl-2-butanol acetate | |
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Record name | 1,1-DIMETHYLPROPYLACETATE | |
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Density |
0.874 at 66.2 °F (USCG, 1999) - Less dense than water; will float, 0.874 at 66.2 °F | |
Record name | TERT-AMYL ACETATE | |
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Record name | 1,1-DIMETHYLPROPYLACETATE | |
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Vapor Pressure |
12.1 [mmHg] | |
Record name | 2-Methyl-2-butanol acetate | |
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CAS No. |
625-16-1 | |
Record name | TERT-AMYL ACETATE | |
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Record name | tert-Amyl acetate | |
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Record name | 2-Butanol, 2-methyl-, acetate | |
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Record name | 2-Methylbutan-2-yl acetate | |
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Record name | 2-Butanol, 2-methyl-, acetate | |
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Record name | 1,1-DIMETHYLPROPYLACETATE | |
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Melting Point |
greater than -148 °F (USCG, 1999), >-148 °F | |
Record name | TERT-AMYL ACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8273 | |
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Record name | 1,1-DIMETHYLPROPYLACETATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/451 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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